molecular formula C5H7N3O B3386112 n-Methyl-1h-pyrazole-3-carboxamide CAS No. 701214-21-3

n-Methyl-1h-pyrazole-3-carboxamide

Cat. No.: B3386112
CAS No.: 701214-21-3
M. Wt: 125.13 g/mol
InChI Key: DMIFIPICRBGFTI-UHFFFAOYSA-N
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Description

n-Methyl-1h-pyrazole-3-carboxamide is a chemical compound characterized by a pyrazole ring substituted with a methyl group and a carboxamide group. This compound is a white solid at room temperature and is known for its stability. It is insoluble in water but can dissolve in organic solvents such as ethanol and dimethyl sulfoxide .

Biochemical Analysis

Biochemical Properties

Pyrazole compounds are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the pyrazole compound and the biomolecules it interacts with.

Cellular Effects

Some pyrazole derivatives have been shown to have antiproliferative effects on cancer cells . These effects could be due to the influence of the pyrazole compound on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that pyrazole compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the effects of pyrazole compounds can change over time, depending on factors such as the compound’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that the effects of pyrazole compounds can vary with dosage, and high doses can sometimes lead to toxic or adverse effects .

Metabolic Pathways

It is known that pyrazole compounds can interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is known that pyrazole compounds can interact with various transporters or binding proteins, and can have effects on their localization or accumulation .

Subcellular Localization

It is known that pyrazole compounds can be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

n-Methyl-1h-pyrazole-3-carboxamide can be synthesized through the reaction of 1h-pyrazole-3-carboxylic acid with methylamine. The reaction typically involves the use of a dehydrating agent to facilitate the formation of the carboxamide bond. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and the concentration of reactants to maximize yield and purity. The product is then purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

n-Methyl-1h-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups depending on the reagents and conditions used .

Comparison with Similar Compounds

Similar Compounds

  • n-Methyl-1h-pyrazole-3-carboxylic acid
  • 1h-pyrazole-3-carboxamide
  • n-Methyl-1h-pyrazole-4-carboxamide

Uniqueness

n-Methyl-1h-pyrazole-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

N-methyl-1H-pyrazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c1-6-5(9)4-2-3-7-8-4/h2-3H,1H3,(H,6,9)(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMIFIPICRBGFTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=NN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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